molecular formula C9H17BO2 B032437 (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 83947-59-5

(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No. B032437
CAS RN: 83947-59-5
M. Wt: 168.04 g/mol
InChI Key: COPMASWDWLENMV-SREVYHEPSA-N
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Description

(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, abbreviated as (Z)-TMPED, is a boron-containing organic compound with a wide range of applications in scientific research. It has been used in various studies to investigate the reaction mechanisms of various chemical processes, to develop new synthetic methods, and to study the physiological effects of certain compounds.

Scientific Research Applications

  • Synthesis of Biologically Active Derivatives : It serves as a building block for synthesizing biologically active derivatives, such as the retinoid agonist disila-bexarotene, which has high synthetic potential (Büttner et al., 2007).

  • Molecular Structures and Physicochemical Properties : The compound is used in chemical research for determining molecular structures and physicochemical properties, particularly as a boric acid ester intermediate with benzene rings (Huang et al., 2021).

  • Propargylation Reagent : This compound is also employed as a general propargylation reagent in various scientific research applications (Fandrick et al., 2012).

  • Neurodegenerative Diseases and LCD Technology : It is used in the synthesis of boron-containing polyene systems, which are potential intermediates for creating new materials for LCD technology and are being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

  • Preparation of Homoallylic Alcohols and Amines : The compound acts as an allylating reagent for the preparation of homoallylic alcohols and amines (Ramachandran & Gagare, 2010).

  • Synthesis of Enol Borates : It's involved in the synthesis of enol borates, which add to aldehydes in a stereoconvergent reaction leading to syn-aldols (Hoffmann et al., 1987).

  • Serine Protease Inhibitors : The compound has shown inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).

  • Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes derived from this compound can be used for the detection of hydrogen peroxide in scientific research (Lampard et al., 2018).

  • Organometallic Complexes : It is a part of new classes of organometallic complexes, specifically 1,1-bimetallics of boron and zirconium (Zheng et al., 1996).

  • Combinatorial Chemistry : The compound is used as a bifunctional building block in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).

  • Electrochemical Properties and Reactions : It plays a role in studying the electrochemical properties and reactions of sulfur-containing organoboron compounds (Tanigawa et al., 2016).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPMASWDWLENMV-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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